molecular formula C14H12F3N3O5 B15143092 (6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine

(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine

Cat. No.: B15143092
M. Wt: 363.28 g/mol
InChI Key: ZLHZLMOSPGACSZ-QXCFPOKCSA-N
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Description

(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine is a complex organic compound characterized by its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine typically involves multiple steps, including the introduction of deuterium atoms and the formation of the imidazo[2,1-b][1,3]oxazine ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its deuterium-labeled structure makes it particularly useful in isotope labeling studies, where it can help elucidate the dynamics of biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.

Industry

In industrial applications, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in specific applications, such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of (6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine include other deuterium-labeled imidazo[2,1-b][1,3]oxazine derivatives and trifluoromethoxy-substituted compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of deuterium labeling and trifluoromethoxy substitution. This combination imparts distinct physicochemical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H12F3N3O5

Molecular Weight

363.28 g/mol

IUPAC Name

(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1/i5D2,7D2

InChI Key

ZLHZLMOSPGACSZ-QXCFPOKCSA-N

Isomeric SMILES

[2H]C1([C@@H](COC2=NC(=CN21)[N+](=O)[O-])OC([2H])([2H])C3=CC=C(C=C3)OC(F)(F)F)[2H]

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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